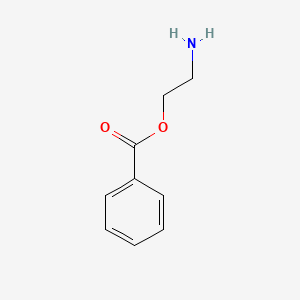

2-Aminoethyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

33545-23-2 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-aminoethyl benzoate |

InChI |

InChI=1S/C9H11NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 |

InChI Key |

JOTMFOWEVMXFHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCN |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCN |

Other CAS No. |

33545-23-2 |

Synonyms |

ethanolamine benzoate monoethanolamine benzoate |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthetic Routes to 2 Aminoethyl Benzoate

Direct Synthesis Approaches

Direct synthesis strategies offer efficient routes to 2-Aminoethyl benzoate (B1203000) by constructing the molecule from readily available precursors. These methods focus on creating the central ester bond or forming the terminal amino group in the final stages of the synthesis.

A primary and widely utilized method for synthesizing esters is the direct reaction of a carboxylic acid with an alcohol. researchgate.net In the context of 2-Aminoethyl benzoate, this involves the esterification of 2-aminoethanol with benzoic acid or its activated derivatives. This reaction, known as Fischer esterification when catalyzed by acid, is a reversible process. researchgate.net To achieve high yields, the equilibrium must be shifted towards the product, often by using an excess of one reactant or by removing water as it is formed. researchgate.net Because the starting material, 2-aminoethanol, contains a basic amino group, a stoichiometric amount of acid catalyst is typically required, as the base will consume the catalyst. researchgate.net

To facilitate the esterification under milder conditions and improve yields, coupling reagents are frequently employed. Carbodiimides are a prominent class of reagents used to convert carboxylic acids into amides or esters. wikipedia.org They function by activating the carboxyl group of benzoic acid, forming a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 2-aminoethanol to form the desired ester.

Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.compeptide.com

DCC is cost-effective and efficient for solution-phase synthesis. However, its byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis. peptide.com

DIC is a liquid alternative whose byproduct, diisopropylurea (DIU), is more soluble in organic solvents, making it a preferred choice for syntheses where precipitation of the urea (B33335) byproduct is problematic. peptide.com

EDC is water-soluble, and its urea byproduct can be easily removed by aqueous extraction, which is advantageous for purifying water-soluble products or in biochemical applications. peptide.compeptide.com

To suppress potential side reactions, such as the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea, and to minimize racemization in chiral substrates, additives are often used in conjunction with carbodiimides. wikipedia.orgpeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) react with the intermediate to form an active ester, which is more stable yet sufficiently reactive to couple with the alcohol. americanpeptidesociety.orgpeptide.com

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Coupling Reagent | Acronym | Key Characteristics | Byproduct Solubility |

|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide | DCC | Inexpensive, high-yielding in solution-phase. wikipedia.org | Insoluble in most organic solvents. peptide.com |

| N,N'-diisopropylcarbodiimide | DIC | Liquid, used when byproduct solubility is needed. peptide.com | Soluble in common organic solvents. peptide.com |

The efficiency of the esterification process is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the use of bases.

Solvent: The choice of solvent is critical. For Fischer esterification, an excess of the alcohol reactant can sometimes serve as the solvent. iiste.org In coupling-reagent-mediated reactions, aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) are common. orgsyn.org

Temperature: Reaction temperatures can range from ambient temperature to reflux, depending on the specific method. orgsyn.orggoogle.com For Fischer esterification, heating is typically required to drive the reaction toward equilibrium. researchgate.net Higher temperatures generally increase reaction rates but can also promote side reactions. google.com The optimal temperature depends on the reactants, catalyst, and solvent used. google.com

Bases: In syntheses involving amino alcohols, the basicity of the amino group can interfere with acid-catalyzed reactions. In coupling reactions, a non-nucleophilic base, such as triethylamine, may be added to neutralize any acid salts and to facilitate the reaction. orgsyn.org

Table 2: General Parameters for Optimization of Esterification Reactions

| Parameter | Conditions/Considerations | Rationale |

|---|---|---|

| Temperature | Varies from ambient to reflux (e.g., 160-250°C for some industrial processes). google.com | Higher temperatures increase reaction rate but can lead to byproducts. google.com |

| Catalyst | Acid catalysts (H₂SO₄, p-toluenesulfonic acid) for Fischer esterification; coupling reagents (DCC, EDC). researchgate.netresearchgate.net | Activates the carboxylic acid for nucleophilic attack. |

| Reactant Ratio | Use of excess alcohol shifts equilibrium in favor of the ester product. researchgate.netgoogle.com | Based on Le Chatelier's Principle to maximize yield. researchgate.net |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark trap). | Removes a product to drive the reversible reaction forward. iiste.org |

An alternative synthetic strategy involves forming the carbon-nitrogen bond or unmasking the amine functionality after the core benzoate structure is already in place. This can be accomplished through direct amination or by reducing a suitable precursor.

Direct amination strategies typically involve the reaction of a benzoic acid derivative with an amine-containing reagent. One plausible route is the nucleophilic substitution reaction between an alkali metal benzoate, such as sodium benzoate, and a 2-haloethylamine (e.g., 2-chloroethylamine). In this SN2 reaction, the benzoate anion acts as a nucleophile, displacing the halide to form the ester bond. This approach builds the complete aminoethyl benzoate structure in a single step from two key fragments. Another strategy is the aminolysis of an ester, where an amine reacts to yield an amide. libretexts.org However, for the synthesis of an amino ester, this approach is less direct.

Reductive amination is a powerful method for forming amines. wikipedia.org In the context of synthesizing this compound, this typically involves a two-step sequence where a precursor group is first incorporated and then reduced to the primary amine.

A common and effective strategy is the use of a nitro precursor. This route involves the initial esterification of benzoic acid with 2-nitroethanol (B1329411) to produce 2-nitroethyl benzoate. The nitro group is stable under typical esterification conditions. Subsequently, the nitro group of 2-nitroethyl benzoate is reduced to the desired primary amine, yielding this compound. This reduction can be achieved under mild conditions, for instance, through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. mdpi.com This method is advantageous as it avoids potential side reactions associated with the free amino group during the esterification step.

Reductive amination more broadly refers to the conversion of a carbonyl group to an amine. libretexts.org While not a direct route from benzoic acid itself, a multi-step synthesis could involve a benzoic acid derivative containing an aldehyde, which could then be converted to the aminoethyl group. However, the reduction of a nitro precursor is a more common and straightforward application of this principle for this target molecule.

Multistep Synthesis Pathways

Multistep synthesis provides a foundational approach to constructing this compound, often allowing for the careful introduction of functional groups and purification of intermediates to ensure the final product's high purity.

One established route to synthesizing derivatives related to this compound involves the use of methyl anthranilate as a starting material. Although direct synthesis of this compound from methyl anthranilate is not the most common pathway, analogous reactions highlight its utility in forming related structures. For instance, methyl anthranilate can be acylated to produce amide derivatives, demonstrating the reactivity of the amino group which is a key feature in building more complex molecules. nih.gov The synthesis of methyl 2-(thiophene-2-carboxamido)benzoate, for example, is achieved by reacting methyl anthranilate with 2-thiophenoyl chloride in the presence of triethylamine. nih.gov This reaction underscores the principle of amine functionalization that could be adapted in a multistep sequence.

Furthermore, diazotization of anthranilic acid derivatives, which can be derived from methyl anthranilate, opens pathways to a variety of functionalized benzoates. nih.gov These reactions, while not directly yielding this compound, illustrate the chemical manipulations possible on the anthranilate scaffold, which are fundamental concepts in multistep organic synthesis.

A more direct and widely employed multistep synthesis of this compound starts from N-Boc-protected ethanolamine (B43304) (2-((tert-butoxycarbonyl)amino)ethanol). This strategy offers excellent control over the reactivity of the amino group, preventing side reactions.

The synthesis typically proceeds in two main steps:

Esterification: N-Boc-ethanolamine is reacted with benzoic acid or a derivative like benzoyl chloride. The use of a coupling agent, such as a carbodiimide, and an organic base as an acid scavenger facilitates the formation of 2-((tert-butoxycarbonyl)amino)ethyl benzoate in high yields. chemrxiv.org

Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group is subsequently removed from the amino group. This is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the corresponding salt of this compound. chemrxiv.org It has been noted that this compound in its free amine form can be unstable and may undergo rearrangement to N-(2-hydroxyethyl)benzamide. chemrxiv.org

This route is advantageous due to the high yields and the clean removal of the Boc group, making it a reliable method for laboratory-scale synthesis. chemrxiv.org

| Step | Reagents and Conditions | Product | Yield |

| Esterification | Benzoic acid, N-Boc-ethanolamine, Coupling agent (e.g., DCC, EDC), Base (e.g., triethylamine) | 2-((tert-butoxycarbonyl)amino)ethyl benzoate | Excellent chemrxiv.org |

| Deprotection | Trifluoroacetic acid (TFA) | This compound salt | High chemrxiv.org |

Advanced Synthetic Strategies and Process Optimization

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of time and resource efficiency. For the synthesis of N-mono alkylated 2-aminoethyl benzoates, a "one-pot reaction" has been explored. chemrxiv.org While this specific example focuses on subsequent alkylation after the formation of the this compound salt, the principle can be applied to streamline the initial synthesis. A theoretical one-pot synthesis of this compound could involve the in-situ formation of an activated benzoic acid species followed by the addition of ethanolamine, although careful control of reaction conditions would be crucial to avoid side reactions.

The challenge in such one-pot procedures is often controlling selectivity, as demonstrated in the alkylation of 2-(benzoxyloxy)ethanaminium chloride, where the formation of N,N-dialkylation products can be a competing side reaction. chemrxiv.org

Continuous flow chemistry has emerged as a powerful tool for process optimization, offering benefits such as improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.comrsc.org While a specific continuous flow synthesis for this compound is not extensively detailed in the provided context, the principles have been applied to the synthesis of related compounds like benzocaine (B179285) (ethyl p-aminobenzoate). researchgate.net

A continuous flow process for this compound could be envisioned in several ways:

Esterification: A stream of an activated benzoic acid derivative and a stream of ethanolamine could be mixed in a microreactor, allowing for precise control of reaction temperature and time.

Integrated Protection-Esterification-Deprotection: A multi-step flow system could be designed where N-Boc-ethanolamine is first esterified in one reactor module, and the output is then directly fed into a second module where acidic conditions facilitate the deprotection of the Boc group.

The application of continuous flow technology to the synthesis of methyl anthranilate has demonstrated the potential for increased yield and purity compared to traditional batch processes, highlighting the viability of this approach for related benzoate derivatives. aidic.it

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysts with the versatility of chemical transformations. nih.govnih.gov Enzymes, such as lipases, are well-known for their ability to catalyze esterification reactions under mild conditions.

A potential chemo-enzymatic route to this compound could involve:

Enzymatic Esterification: A lipase (B570770) could be used to catalyze the esterification of benzoic acid with ethanolamine. This would offer high selectivity for the O-acylation over N-acylation. However, the presence of the primary amine in ethanolamine could potentially inhibit or deactivate the enzyme. A more viable approach might involve the enzymatic esterification of benzoic acid with ethylene (B1197577) glycol to produce 2-hydroxyethyl benzoate, followed by a chemical step to convert the hydroxyl group to an amino group.

The integration of enzymatic steps can lead to more sustainable and efficient processes, as demonstrated in the synthesis of various chiral compounds and polyesters. mdpi.comresearchgate.net While direct enzymatic synthesis of this compound presents challenges, the principles of chemo-enzymatic cascades offer a promising area for future research and development. nih.gov

Palladium-Catalyzed Coupling Reactions in Analogous Syntheses

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles are widely applied in the synthesis of analogous structures and related heterocyclic systems like benzodiazepines and benzothiazoles. mdpi.comresearchgate.netorganic-chemistry.orgnih.gov These reactions often involve the coupling of an aryl halide or triflate with an amine or an ester-containing component.

For instance, the Buchwald-Hartwig amination is a cornerstone of C-N bond formation. In analogous syntheses, this reaction could involve coupling a bromo- or iodo-benzoate ester with an aminoethyl-containing fragment. The versatility of this reaction allows for the use of various palladium catalysts and ligands to optimize reaction conditions for specific substrates. mdpi.com Similarly, the Heck reaction provides a method for the C-C bond formation, which can be adapted to build the carbon skeleton of more complex analogs before the introduction of the amino and ester functionalities. organic-chemistry.org

Key features of these palladium-catalyzed reactions include:

High Efficiency: Reactions often proceed with high yields. organic-chemistry.org

Functional Group Tolerance: A wide range of functional groups are tolerated, minimizing the need for extensive protection-deprotection steps. nih.gov

Catalyst Diversity: A broad selection of palladium catalysts and ligands allows for fine-tuning of reactivity and selectivity. organic-chemistry.org

A typical palladium-catalyzed cross-coupling cycle involves oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the coupling partner, migratory insertion or transmetalation, and finally, reductive elimination to yield the product and regenerate the catalyst. The choice of ligands, bases, and solvents is critical for the success of these transformations. organic-chemistry.org

Synthesis of Isomeric and Analogous Aminoethyl Benzoate Structures

The synthesis of isomers and analogs of this compound often requires different starting materials or strategic modifications to the synthetic route. For example, the synthesis of 2-amino-6-ethylbenzoic acid, an important starting material for pharmacologically active substances, highlights the challenges in preparing substituted aminobenzoic acids. google.com

One reported synthesis for an analog involves a three-step process starting from methyl benzoate to yield methyl 3-(2-amino-2-thioxoethyl) benzoate. researchgate.net This process includes chloromethylation, cyanidation, and a subsequent thio-reaction. researchgate.net The synthesis of other derivatives, such as those of 2-aminobenzoic acid (anthranilic acid), has been explored for creating compounds with anti-inflammatory and analgesic properties. nih.gov These syntheses often involve multi-step sequences starting from commercially available substituted anilines or benzoic acids.

Chemical Reactions and Mechanistic Transformations of 2 Aminoethyl Benzoate

Hydrolysis and Ester Reactivity

The ester group in 2-aminoethyl benzoate (B1203000) is subject to hydrolysis and transesterification reactions, with the rate and mechanism often influenced by the presence of the neighboring amino group and the reaction conditions.

Intramolecular General Base Catalyzed Ester Hydrolysis

The hydrolysis of 2-aminobenzoate (B8764639) esters can be significantly accelerated through intramolecular general base catalysis by the neighboring amino group. iitd.ac.innih.gov This catalytic effect leads to rate enhancements of 50 to 100-fold compared to the hydrolysis of corresponding para-substituted esters or other benzoate esters. iitd.ac.innih.gov The mechanism involves the amino group acting as a general base to activate a water molecule, which then attacks the ester carbonyl. iitd.ac.innih.govresearchgate.net This intramolecular assistance makes the hydrolysis more efficient, particularly at lower pH values, compared to reactions that rely on direct nucleophilic attack and are more dependent on pH and the nature of the leaving group. iitd.ac.innih.gov

Studies on various 2-aminobenzoate esters, such as the trifluoroethyl, phenyl, and p-nitrophenyl esters, have shown that they hydrolyze at similar rates in the pH-independent region of the reaction. iitd.ac.innih.gov The reaction is characterized by being approximately two times slower in deuterium (B1214612) oxide (D₂O) than in water (H₂O), which is consistent with a general base catalysis mechanism. iitd.ac.innih.gov

Influence of pH on Hydrolysis Kinetics

The rate of hydrolysis of 2-aminobenzoate esters exhibits a distinct dependence on pH. For instance, the hydrolysis of phenyl 2-aminobenzoate shows a pH-independent region, or a plateau in the rate, between pH 4 and 9. iitd.ac.innih.gov This is attributed to the intramolecular general base catalysis by the amino group, which has a pKa of its conjugate acid around 4. iitd.ac.innih.gov Below this pH, the amino group is protonated and can no longer function as a general base, leading to a decrease in the reaction rate. iitd.ac.in

The pseudo-first-order rate constants (k_obsd) for the hydrolysis of several 2-aminobenzoate esters are pH-independent in the range of pH 4 to 8. iitd.ac.innih.gov At a pH of 4, the rate enhancement for the hydrolysis of the phenyl ester is as high as 10⁵-fold compared to the hydroxide (B78521) ion-catalyzed reaction. iitd.ac.innih.gov This highlights the significant contribution of the intramolecular catalysis.

Table 1: pH-Independent Rate Constants for the Hydrolysis of 2-Aminobenzoate Esters at 50°C

| Ester | Rate Constant (k_obsd, s⁻¹) |

| p-Nitrophenyl 2-aminobenzoate | 2 x 10⁻³ |

Data sourced from a study on the hydrolysis of 2-aminobenzoate esters in H₂O at 50°C with an ionic strength (µ) of 0.1 M with KCl. iitd.ac.in

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. byjus.com This reaction can be catalyzed by either an acid or a base. byjus.com In the case of 2-aminoethyl benzoate, transesterification can be used to synthesize various other esters. For instance, reacting an alkyl aminobenzoate ester with a different alcohol in the presence of a catalyst can yield a new ester. This method is of industrial significance for the preparation of various aminobenzoate esters.

The synthesis of derivatives of benzoic acid can be achieved through the transesterification of methyl benzoate with diols or diamines. researchgate.net The efficiency of the reaction can be influenced by the nature of the alcohol and the catalyst used. bch.ro

Reactivity of the Aminoethyl Moiety

The aminoethyl group of this compound provides a site for various chemical transformations, including nucleophilic substitution and alkylation reactions.

Nucleophilic Substitution Reactions

The amino group in this compound is nucleophilic and can participate in substitution reactions. This allows for the introduction of various functional groups, leading to the formation of amides or other derivatives. The reactivity of the amino group can be influenced by the electronic effects of the rest of the molecule.

In a broader context, nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the replacement of a leaving group. chemistrytalk.org The amino group of this compound can act as the nucleophile in such reactions.

Alkylation Reactions (e.g., N-Alkylation)

The nitrogen atom of the aminoethyl group can be alkylated, a process known as N-alkylation. This reaction involves the substitution of a hydrogen atom on the amine with an alkyl group. For example, benzylation of aminoethyl benzoates can be achieved using benzyl (B1604629) chloride to yield N-benzyl derivatives.

However, the free amine form of this compound can be unstable and may undergo rearrangement to N-(2-hydroxyethyl)benzamide. chemrxiv.org To circumvent this, a "one-pot synthesis" approach can be employed where the hydrochloride salt of this compound, a base, and an alkylating agent are all added together in a suitable solvent. chemrxiv.org This method has been used for the synthesis of mono-N-alkylated 2-aminoethyl benzoates. chemrxiv.org It is important to note that the formation of N,N-dialkylation products can sometimes occur as a side reaction. chemrxiv.org

Oxidation Reactions of the Amino Group

The amino group of this compound is susceptible to oxidation, which can lead to the formation of various products such as imines or nitriles. Common oxidizing agents used for this type of transformation include potassium permanganate (B83412) and hydrogen peroxide. The specific product obtained often depends on the reaction conditions and the strength of the oxidizing agent employed. For instance, the oxidation of the aminoethyl group can yield the corresponding imines or amides. In the context of related compounds, flavoproteins are known to catalyze the oxidation of amines. nih.gov While direct evidence for a substrate-flavin adduct with this compound is not specified, similar mechanisms involving the formation of an N5 adduct have been observed with other structurally related amine compounds. nih.gov

Reduction Reactions to Amines or Alcohols

The ester and amino functionalities of this compound can undergo reduction. The ester group can be reduced to a primary alcohol, while the amino group can be further reduced. evitachem.com Common reducing agents for these transformations include sodium borohydride (B1222165) and lithium aluminum hydride. For example, the reduction of aromatic esters to their corresponding alcohols can be achieved with a sodium borohydride-methanol system. researchgate.net The choice of reducing agent and reaction conditions determines the final product. For instance, the reduction of the ester group can yield an alcohol. evitachem.com The catalytic hydrogenation of related nitro-substituted benzoates to form the corresponding amino-benzoates is a well-established method, often employing catalysts like platinum oxide. orgsyn.org Another approach involves the use of indium in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) for the selective reduction of aromatic nitro compounds to amines. orgsyn.org

Intramolecular Rearrangement Mechanisms

This compound is known to undergo a spontaneous intramolecular rearrangement to form N-(2-hydroxyethyl)benzamide. chemrxiv.org This transformation is a relatively slow process at room temperature. chemrxiv.org The reaction is initiated when the free amine form of this compound is present. chemrxiv.org The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of the ester. chemrxiv.org This leads to the formation of a five-membered ring transition state. chemrxiv.orgsmolecule.com Subsequently, the lone pair of electrons on the oxygen atom of the ester's carbonyl group facilitates the opening of this ring, resulting in the formation of the more stable amide, N-(2-hydroxyethyl)benzamide. chemrxiv.org

The rearrangement of this compound to N-(2-hydroxyethyl)benzamide is a notable reaction with specific kinetic and thermodynamic characteristics. While the free amine form of this compound readily undergoes this rearrangement, its hydrochloride salt is considerably more stable at room temperature. chemrxiv.org The rearrangement is described as a relatively slow process. chemrxiv.org The reaction proceeds via a five-membered ring transition state, which is a key feature of the mechanism. chemrxiv.orgsmolecule.com This type of intramolecular cyclization and rearrangement is influenced by factors such as pH and temperature, as seen in the related cyclization of ethyl 2-(aminosulfonyl)benzoate, where the observed rate constant increases with both pH and temperature. nih.gov The stability of the final amide product, N-(2-hydroxyethyl)benzamide, drives the reaction forward. chemrxiv.org

Reactions as a Nucleophilic Reagent

This compound can act as a nucleophilic reagent, participating in reactions such as the ring-opening of anhydrides. ajchem-a.com In a study involving maleic anhydride (B1165640) copolymers, a solution of this compound salt reacted with the anhydride groups within the copolymers. ajchem-a.com This nucleophilic attack resulted in the opening of the anhydride rings, leading to the formation of new modified copolymers. ajchem-a.com The reaction was observed to be rapid, even at a low temperature of -5°C. ajchem-a.com This type of reaction highlights the reactivity of the amino group in this compound towards electrophilic centers like the carbonyl carbons in an anhydride. ajchem-a.comlibretexts.org The general mechanism for such reactions involves the nucleophilic addition of the amine to a carbonyl group of the anhydride, followed by the cleavage of the carbon-oxygen bond within the anhydride ring. libretexts.org

Formation of Amides and Imines

The primary amine group of this compound is a key functional group that readily participates in nucleophilic reactions to form amides and imines (Schiff bases). These transformations are fundamental in organic synthesis for building more complex molecular architectures.

Amide Formation: this compound can be converted to its corresponding N-acylated derivative through reaction with various acylating agents, such as acyl chlorides or carboxylic anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion) to yield the stable amide product. This process is a common strategy for creating peptide-like structures or modifying the properties of the parent molecule. rsc.org For instance, the reaction of this compound with an acyl chloride would produce an N-(2-benzoyloxyethyl)amide.

Imine Formation: The reaction of this compound with aldehydes or ketones under appropriate conditions leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond characteristic of an imine. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process. masterorganicchemistry.comlibretexts.org This reaction is significant as the resulting imine can serve as an intermediate in further transformations, such as reductive amination to produce secondary amines. wikipedia.org

Table 1: General Reactions of this compound

| Reaction Type | Reactant 2 | Product Type | General Mechanism |

|---|---|---|---|

| Amide Formation | Acyl Chloride (R-COCl) | N-(2-benzoyloxyethyl)amide | Nucleophilic Acyl Substitution |

| Imine Formation | Aldehyde (R-CHO) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

Multicomponent Reaction Pathways Involving this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.govnih.gov The this compound scaffold, containing both a primary amine and an ester functional group, is well-suited for participation in certain MCRs.

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are a versatile class of MCRs where an isocyanide component acts as both a nucleophile and an electrophile at the same carbon atom. beilstein-journals.org This unique reactivity allows for the construction of complex molecular frameworks, particularly peptide-like structures. beilstein-journals.orgacs.org The most well-known IMCRs are the Passerini and Ugi reactions. nih.govmdpi.com

The primary amine of this compound makes it a suitable component for the Ugi four-component reaction (U-4CR). A standard Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. researchgate.net This intermediate is subsequently trapped by the carboxylate to yield a di-peptide-like α-acylamino amide product after rearrangement. mdpi.com

While direct literature examples detailing the use of this compound in a Ugi reaction are not prevalent, its structure is compatible with the reaction's requirements. A hypothetical Ugi reaction could involve this compound (the amine component), an aldehyde, a carboxylic acid, and an isocyanide to generate a complex adduct. Research has demonstrated the successful use of various amino esters in such reactions. acs.org The versatility of IMCRs allows for the synthesis of a wide array of compounds, including heterocycles and constrained peptidomimetics, by choosing appropriate bifunctional starting materials. beilstein-journals.org

Table 2: Representative Reactants in a Ugi Four-Component Reaction

| Component Type | Example Compound | Role in Reaction |

|---|---|---|

| Amine | This compound | Forms imine intermediate |

| Carbonyl | Benzaldehyde | Reacts with amine |

| Carboxylic Acid | Acetic Acid | Traps nitrilium intermediate |

| Isocyanide | tert-Butyl isocyanide | Provides C1 synthon |

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted Aminoethyl Benzoate (B1203000) Derivatives

Modifications to the benzoate ring are a key strategy for altering the electronic and steric properties of 2-aminoethyl benzoate derivatives. These changes can influence the molecule's reactivity and interactions with biological targets.

Direct aminoethylation of benzoic acid derivatives is a common synthetic route. This typically involves reacting a substituted benzoic acid with ethylenediamine (B42938) in a solvent like ethanol (B145695) or methanol (B129727) under reflux conditions. Another approach is the catalytic ammoniation of halogenated intermediates, which offers high regioselectivity. A base-promoted aerobic cascade reaction starting from amides has also been reported as an efficient, regiospecific method.

The position and nature of substituents on the benzoate ring significantly affect the properties of the resulting compounds. For instance, the introduction of a methyl group at the 2-position can sterically hinder metabolic degradation, potentially improving bioavailability. The placement of the aminoethyl group at the para-position, as seen in methyl 4-(2-aminoethyl)benzoate, is a common structural motif. The synthesis of such para-substituted derivatives can be achieved through the alkylation of 4-aminobenzoic acid with 2-bromoethylamine, followed by esterification.

Table 1: Synthetic Methods for Benzoate Ring Modification

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions |

|---|---|---|---|

| Direct Aminoethylation | Benzoic acid + ethylenediamine | Ethanol/methanol solvent | Reflux, 60–80 °C, 3–6 h |

| Catalytic Ammoniation | 2-Chlorobenzoic acid derivatives | Cu catalyst, Na2CO3, ammonia (B1221849) | 120–150 °C, 3–6 h, DMSO solvent |

Modifications to the aminoethyl side chain are crucial for modulating the basicity, nucleophilicity, and steric bulk of the molecule. The primary amine of the aminoethyl group is a key site for various chemical transformations.

One common alteration involves the introduction of protecting groups, such as the N-Boc (tert-butoxycarbonyl) group, which is essential for peptide synthesis strategies. The amino group can also be a point of attachment for other moieties. For example, reacting the amino group with isocyanates can lead to the formation of urea (B33335) derivatives, while reaction with isothiocyanates yields thiourea (B124793) derivatives. researchgate.net

Furthermore, the length and branching of the ethyl chain can be varied. For instance, the synthesis of analogues with different alkylamino tethers has been explored to study structure-activity relationships. nih.gov The aminoethyl group can also be replaced entirely with other functionalities, such as a piperidinyl moiety, to investigate the impact on biological activity. nih.gov

Thiourea derivatives of this compound represent a significant class of analogues with distinct chemical properties. These are typically synthesized by reacting the primary amine of an aminoethyl-containing scaffold with an appropriate isothiocyanate. mdpi.comresearchgate.net For example, 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one can be reacted with various aryl isothiocyanates to produce a series of thiourea derivatives. mdpi.com Another general method involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with an amine. mdpi.com

The synthesis of optically active thiourea derivatives has also been reported, starting from an optically active amine that is first converted to an isothiocyanate using thiophosgene. nih.gov This is followed by condensation with an aniline (B41778) derivative to yield the thiourea. nih.gov These chiral thioureas can undergo further reactions, such as oxidative cyclization in the presence of bromine and chloroform (B151607), to produce more complex heterocyclic systems like 2-aminobenzothiazoles. nih.gov

Table 2: Selected Thiourea Derivatives and their Synthetic Precursors

| Thiourea Derivative | Amine Precursor | Isothiocyanate/Reagent |

|---|---|---|

| 1-(2-aminoethyl)-3-(2,6-dibromophenyl)-thiourea | 2-Aminoethylamine | 2,6-dibromophenyl isothiocyanate |

| N-acyl thiourea derivatives | Heterocyclic amine | Acid chloride and ammonium thiocyanate |

Design and Synthesis of Advanced Scaffolds

The this compound framework has been incorporated into more complex molecular architectures, including peptides and glycoconjugates, to create advanced scaffolds with specialized functions.

The incorporation of this compound and its analogues into peptide chains allows for the creation of peptidomimetics with altered conformational properties. researchgate.net A critical step in this process is the protection of the amino group to control the sequence of peptide bond formation. The N-Boc (tert-butoxycarbonyl) protecting group is commonly used for this purpose. acs.org

The synthesis of N-Boc protected this compound derivatives allows for their use as building blocks in solid-phase peptide synthesis (SPPS). nih.gov For example, N-(tert-butyloxycarbonyl) dipeptides with C-terminal unsaturated amino acids can be synthesized from their saturated counterparts via oxidation of an intermediate oxazolone. nih.gov The use of N-Boc protection strategies facilitates the controlled assembly of peptide chains containing these non-natural amino acid residues. nih.gov

The resulting peptides, which can contain both natural and non-natural amino acids, may exhibit unique secondary structures and biological activities. researchgate.net For instance, peptide-oligourea foldamers have been designed using N,N'-linked urea N-2-aminoethyl residues as γ-amino acid residue analogues. google.com

Glycoconjugates and glycopeptides containing the this compound motif are of interest for studying carbohydrate-protein interactions. beilstein-journals.org The synthesis of these complex molecules often involves the preparation of glycosylated amino acid building blocks that can be used in automated synthesis. beilstein-journals.orgbeilstein-journals.org

One approach involves condensing a protected N-(2-aminoethyl)glycine (AEG) derivative, such as tert-butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate, with a glycosylaminomalonic acid. beilstein-journals.org This creates a glycoconjugate building block that can be further elaborated. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These building blocks are designed for use in standard Fmoc-based solid-phase peptide synthesis to construct combinatorial glycopeptide libraries. beilstein-journals.org

The linker connecting the sugar moiety to the aminoethyl backbone can be varied. For example, malonyl-linked glycoconjugates have been synthesized. beilstein-journals.org The synthesis of these building blocks allows for the creation of diverse libraries of highly glycosylated peptides with aromatic or aliphatic backbones. beilstein-journals.org These libraries are valuable tools for investigating the molecular details of biological recognition processes involving carbohydrates. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-(2-aminoethyl)benzoate |

| 2-bromoethylamine |

| 4-aminobenzoic acid |

| N-Boc-3-(2-aminoethyl)benzoic acid |

| 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one |

| 2-aminobenzothiazoles |

| tert-butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate |

| N-(tert-butyloxycarbonyl) dipeptides |

| N,N'-linked urea N-2-aminoethyl residues |

| glycosylaminomalonic acid |

| malonyl-linked glycoconjugates |

| thiophosgene |

| bromine |

| chloroform |

| isothiocyanate |

| ethylenediamine |

Immobilized Polysiloxane Derivatives

The synthesis of immobilized polysiloxane derivatives of this compound has been a subject of scientific inquiry, leading to the development of novel materials with specific functionalities. These materials are typically prepared by anchoring the this compound moiety, or its derivatives, onto a porous polysiloxane network.

A common synthetic route involves the reaction of a functionalized polysiloxane with an appropriate derivative of this compound. For instance, an insoluble, porous ethyl-2-iminobenzoate immobilized polysiloxane ligand system has been synthesized. researchgate.netscispace.com This system, with the general formula P–(CH2)3–NH(C6H4)COOC2H5, where 'P' represents the [Si–O]n siloxane network, is prepared by reacting 3-iodopolysiloxane (P–(CH2)3–I) with ethyl-2-aminobenzoate. researchgate.netscispace.com

Further modifications of this immobilized system can be achieved. For example, the reaction of the ethyl-2-iminobenzoate ligand system with ethylenediamine or diethylenetriamine (B155796) yields imino(N-2-aminoethyl)benzamide and imino(N-diethylenediamine)benzamide derivatives, respectively. researchgate.netscispace.com These subsequent reactions demonstrate the versatility of the immobilized platform for creating a variety of functionalized materials.

The characterization of these immobilized derivatives is crucial to confirm the successful incorporation of the organic functionalities onto the polysiloxane support. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and elemental analysis are commonly employed to verify the chemical structure and composition of the final product. alaqsa.edu.psresearchgate.net For example, FTIR spectroscopy can confirm the presence of characteristic functional groups from the this compound derivative within the polysiloxane matrix. alaqsa.edu.ps

One of the significant applications and a key indicator of the reactivity of these immobilized polysiloxane derivatives is their ability to chelate metal ions. researchgate.netresearchgate.net The design of the ligand system, including the nature of the chelating groups and the length of the spacer arm connecting to the polysiloxane backbone, influences the metal ion uptake capacity and selectivity. Studies have shown that these materials exhibit a high potential for the uptake of various metal ions such as Co(II), Cu(II), Zn(II), and Pb(II) from aqueous solutions. researchgate.net The efficiency of metal ion removal is often dependent on the pH of the solution, with lower pH values generally leading to decreased uptake due to the protonation of the amine groups. alaqsa.edu.ps

The table below summarizes the synthesis and a key reactivity aspect of these derivatives:

| Derivative Name | Synthesis Method | Key Reactivity Aspect |

| Ethyl-2-iminobenzoate immobilized polysiloxane | Reaction of 3-iodopolysiloxane with ethyl-2-aminobenzoate. researchgate.netscispace.com | Precursor for further derivatization. researchgate.netscispace.com |

| Imino(N-2-aminoethyl)benzamide immobilized polysiloxane | Reaction of ethyl-2-iminobenzoate immobilized polysiloxane with ethylenediamine. researchgate.netscispace.com | High potential for metal ion uptake. researchgate.net |

| Imino(N-diethylenediamine)benzamide immobilized polysiloxane | Reaction of ethyl-2-iminobenzoate immobilized polysiloxane with diethylenetriamine. researchgate.netscispace.com | Enhanced metal ion chelation capacity. researchgate.net |

Structure-Reactivity Correlation Studies within Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is a fundamental aspect of their chemistry. Structure-reactivity correlation studies, such as those employing Hammett plots and quantitative structure-activity relationship (QSAR) models, provide valuable insights into how electronic and steric effects of substituents influence reaction rates and mechanisms.

While comprehensive structure-reactivity studies specifically on a wide range of this compound derivatives are not extensively documented in a single source, the principles can be understood by examining related systems like substituted phenyl benzoates. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, is a powerful tool in these studies. libretexts.org

For the hydrolysis of substituted ethyl benzoates, for instance, electron-withdrawing substituents on the benzene ring generally increase the rate of reaction, while electron-donating substituents decrease it. libretexts.org This is because the reaction proceeds through a tetrahedral intermediate, and electron-withdrawing groups help to stabilize the developing negative charge. A Hammett plot for such a reaction would typically show a positive rho (ρ) value, indicating that the reaction is favored by electron-withdrawing substituents. acs.orgwalisongo.ac.id

In the context of this compound derivatives, substituents can be introduced on the benzene ring or at the amino group. The electronic nature of these substituents would be expected to influence the reactivity of both the ester and the amino functionalities.

Substituents on the Benzene Ring: Electron-withdrawing groups on the aromatic ring would increase the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. This would be reflected in the rate of hydrolysis or other nucleophilic substitution reactions at the ester group.

Substituents on the Amino Group: Modification of the amino group, for example, by alkylation, would alter its nucleophilicity and basicity. The steric bulk of the substituents on the nitrogen atom would also play a significant role in its reactivity, potentially hindering its ability to participate in reactions. iupac.org

QSAR studies on related compounds like benzocaine (B179285) (ethyl 4-aminobenzoate) derivatives have been conducted to model their biological activities, which are inherently linked to their chemical reactivity and interactions with biological targets. nih.govnih.gov These studies often use molecular descriptors related to electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity to build predictive models. researchgate.netacs.org

The following table outlines the expected influence of different types of substituents on the reactivity of this compound derivatives, based on general principles of physical organic chemistry.

| Substituent Type on Benzene Ring | Expected Effect on Ester Reactivity (Nucleophilic Acyl Substitution) | Expected Effect on Amino Group Basicity |

| Electron-Withdrawing (e.g., -NO₂) | Increase | Decrease |

| Electron-Donating (e.g., -OCH₃) | Decrease | Increase |

| Halogens (e.g., -Cl, -Br) | Increase (Inductive) / Decrease (Resonance) | Decrease |

Advanced Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymerization Processes

2-Aminoethyl benzoate (B1203000) can be incorporated into polymer chains, primarily through the reactivity of its vinyl or acrylate (B77674) counterpart, 2-aminoethyl methacrylate (B99206), or by leveraging its amino group. Its role as a monomer is explored through various polymerization techniques.

Radical Polymerization Techniques

Conventional free radical polymerization is a common method for synthesizing polymers. In this context, derivatives of 2-Aminoethyl benzoate, such as its methacrylate or acrylate forms, can be copolymerized with other monomers to introduce specific functionalities. For instance, copolymers have been synthesized by reacting monomers like methyl methacrylate, ethyl methacrylate, and various acrylates with maleic anhydride (B1165640) using a free radical initiator. ajchem-a.com

A typical process involves the use of an initiator like azobis(isobutyronitrile) (AIBN) in a suitable solvent, such as ethyl acetate. ajchem-a.com The polymerization is generally carried out under an inert atmosphere at elevated temperatures to decompose the initiator and start the polymerization process. ajchem-a.com The resulting copolymers contain anhydride groups that are then available for subsequent modification. ajchem-a.com

Table 1: Example Conditions for Free Radical Copolymerization

| Monomer 1 | Monomer 2 | Initiator | Solvent | Temperature |

|---|---|---|---|---|

| Maleic Anhydride (MAN) | Methyl Methacrylate | AIBN | Ethyl Acetate | 70°C |

| Maleic Anhydride (MAN) | Ethyl Acrylate | AIBN | Ethyl Acetate | 70°C |

This table is based on data from a study on MAN copolymers. ajchem-a.com

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

Controlled/Living Radical Polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. sigmaaldrich.compublish.csiro.au The most prominent among these are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com These methods are particularly suitable for creating well-defined polymers from functional monomers like the methacrylate analogue of this compound. researchgate.netmdpi.com

RAFT polymerization relies on a chain transfer agent (CTA) to mediate the polymerization in a controlled manner. nih.gov ATRP utilizes a transition metal catalyst, typically copper-based, to establish an equilibrium between active and dormant polymer chains. nih.govresearchgate.net Both methods minimize irreversible termination reactions, allowing for the synthesis of block copolymers and other complex architectures. sigmaaldrich.comnih.gov

Homopolymerization and Copolymerization Kinetics

The kinetics of CLRP are characterized by a linear increase in molecular weight with monomer conversion and a first-order rate plot, indicating a constant concentration of propagating radicals. sigmaaldrich.comcmu.edu

In the aqueous RAFT polymerization of a structurally similar monomer, 2-aminoethyl methacrylate (AEMA), studies have observed an "initialization period" or delay in polymerization. researchgate.net This initial phase is attributed to the time required for the chain transfer agent to react with the first monomer units. researchgate.net Following this period, the polymerization proceeds with linear kinetics. researchgate.net For example, in the RAFT polymerization of AEMA, the rate of polymerization can be influenced by the concentrations of the monomer, CTA, and initiator. researchgate.netacs.org

Similarly, the kinetics of ATRP in aqueous media can be remarkably fast. cmu.edu For the ATRP of 2-aminoethyl methacrylate, high monomer conversions (up to 99%) can be achieved in under 30 minutes at ambient temperature. cmu.edu The rate of polymerization in ATRP is dependent on factors such as the type of initiator, catalyst concentration, and the ligand used to solubilize and control the activity of the copper catalyst. cmu.edu

Table 2: Kinetic Features of CLRP of Amine-Functional Methacrylates

| Polymerization Method | Key Kinetic Feature | Influencing Factors | Reference |

|---|---|---|---|

| Aqueous RAFT | Initialization period followed by linear kinetics | Monomer, CTA, and initiator concentrations | researchgate.net |

Influence of Chain Transfer Agents

In RAFT polymerization, the choice of the Chain Transfer Agent (CTA) is critical for achieving control over the polymerization of a specific monomer. publish.csiro.aunih.gov The effectiveness of a CTA is determined by its transfer constant, which depends on the structures of both the monomer and the CTA. publish.csiro.au For methacrylates like the derivative of this compound, dithiobenzoates and trithiocarbonates are often effective CTAs. publish.csiro.auscispace.com

The ratio of CTA to initiator is a key parameter that influences the "livingness" of the polymerization, with a higher ratio generally leading to a greater fraction of living chains. acs.org For aqueous RAFT, hydrophilic CTAs are required. An example is 4-cyano-4-(ethylsulfanylthiocarbonyl) sulfanylpentanoic acid (CEP), which has been successfully used for the polymerization of water-soluble monomers. researchgate.netresearchgate.net

Aqueous Polymerization Methodologies

Performing polymerization in water is highly desirable for both environmental and practical reasons, especially for water-soluble monomers like the hydrochloride salts of amine-containing methacrylates. researchgate.netcmu.edu Both RAFT and ATRP have been successfully adapted for aqueous media. researchgate.netcmu.educmu.edu

Aqueous ATRP of 2-aminoethyl methacrylate has been shown to proceed rapidly at room temperature using a copper chloride catalyst with ligands such as 2,2′-bipyridine (bpy). cmu.edu The process yields well-defined polymers with narrow molecular weight distributions. cmu.edu

Aqueous RAFT polymerization of 2-aminoethyl methacrylate hydrochloride has also been demonstrated, using water-soluble initiators like 2,2'-azobis (2-amidinopropane)dihydrochloride (V-50) or 4,4′-azobis(4-cyanopentanoic acid) (V-501) and suitable CTAs. researchgate.netgoogle.com These systems allow for the synthesis of well-defined primary amine-functional homopolymers and copolymers directly in water. researchgate.net

Chemical Modification of Polymeric Materials

The primary amine group of this compound provides a reactive site for the chemical modification of other polymers. This allows for the introduction of the benzoate functionality as a side chain, which can significantly alter the properties of the parent polymer. ajchem-a.com

A notable example is the modification of maleic anhydride (MAN) copolymers. ajchem-a.com In this process, the sodium salt of this compound acts as a nucleophile that attacks the anhydride ring in the polymer backbone. ajchem-a.com This results in a ring-opening reaction, covalently grafting the this compound moiety onto the polymer chain as an amide/carboxylate side group. ajchem-a.com This modification has been shown to increase the glass transition temperature (Tg) of the copolymers, indicating an increase in polymer rigidity and a decrease in the free volume of the material. ajchem-a.com

Another approach involves the modification of natural polymers like alginate. While studies have used its isomer, 4-(2-aminoethyl)benzoic acid, the principles are directly applicable. nih.govacs.org The modification can be achieved through direct amide bond formation between the polymer's carboxylic acid groups and the amine of the benzoate derivative, or via reductive amination of an oxidized version of the polymer. nih.govacs.orgresearchgate.net These modifications are used to impart new properties, such as pH-sensitivity, to the original biopolymer. nih.govresearchgate.net

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-(2-aminoethyl)benzoic acid | ABA |

| 2-aminoethyl methacrylate | AEMA |

| 2,2'-azobis (2-amidinopropane)dihydrochloride | V-50 |

| 2,2′-bipyridine | bpy |

| 4-cyano-4-(ethylsulfanylthiocarbonyl) sulfanylpentanoic acid | CEP |

| 4,4′-azobis(4-cyanopentanoic acid) | V-501 |

| Alginate | - |

| Azobisisobutyronitrile | AIBN |

| Ethyl acetate | - |

| Ethyl acrylate | - |

| Ethyl methacrylate | - |

| Maleic anhydride | MAN |

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer chain after its initial synthesis. This approach allows for the precise tuning of a material's properties. The primary amine group of this compound serves as a key reactive site for such modifications.

One notable strategy involves the use of diarylcarbenes as reactive intermediates for the direct surface modification of organic polymers. This method can introduce urea (B33335) and thiourea (B124793) functionalities onto a polymer surface, like polystyrene, with loading levels reaching up to 2.3 × 10¹³ molecules/cm². acs.orgacs.org These modified surfaces have demonstrated the ability to reversibly bind and release hydrogen peroxide, indicating potential applications in areas requiring controlled release of reactive oxygen species. acs.org

Furthermore, post-polymerization modification techniques are crucial for creating biofunctionalized polymer surfaces. Various methods, including wet chemistry, organosilanization, and UV irradiation, are employed to covalently attach bioactive compounds to polymer surfaces. acs.org The primary amine of molecules like this compound can be a key player in these attachment strategies.

The reversible addition-fragmentation chain-transfer (RAFT) polymerization process is another significant avenue for post-polymerization modification. iyte.edu.tr This technique allows for the synthesis of reactive polymers that can be subsequently conjugated with biomolecules. iyte.edu.tr Strategies often involve the use of polymers with active ester groups or other reactive functionalities that can readily couple with biomolecules. iyte.edu.tr While direct RAFT polymerization of primary amine-containing monomers in water has been challenging, recent successes with monomers like 2-(aminoethyl methacrylate) (AEMA) open up new possibilities for creating well-defined, primary amine-functionalized polymers amenable to post-polymerization modification. core.ac.uk

Ring-Opening Reactions with Maleic Anhydride Copolymers

A significant application of this compound is in the ring-opening reaction of maleic anhydride (MAN) copolymers. ajchem-a.comajchem-a.com This reaction provides a straightforward and efficient method for modifying the chemical structure and properties of these copolymers.

In this process, maleic anhydride is first copolymerized with various monomers, such as methyl methacrylate, ethyl methacrylate, or butyl acrylate, via free radical polymerization. ajchem-a.com The resulting copolymers contain anhydride groups along the polymer backbone. Subsequently, a solution of this compound salt, acting as a nucleophilic reagent, reacts with these anhydride groups. ajchem-a.com This reaction leads to the ring-opening of the anhydride and the formation of new, modified copolymers with this compound groups grafted as side chains. ajchem-a.comajchem-a.com This method is noted for its simplicity and the high yields of the modified copolymers. ajchem-a.com

The reaction is typically rapid, even at low temperatures, and results in the opening of all anhydride groups. ajchem-a.com This comprehensive modification significantly alters the chemical nature of the original copolymer. The success of this ring-opening reaction has been demonstrated with a variety of MAN copolymers, showcasing its versatility as a modification strategy. ajchem-a.com

Impact of Chemical Modification on Polymer Properties

The chemical modification of polymers with this compound has a profound impact on their physical and thermal properties. The introduction of the bulky this compound group as a side chain significantly alters the polymer's architecture.

One of the most notable effects is the increase in the glass transition temperature (T_g) of the modified copolymers. ajchem-a.comajchem-a.com For instance, the modification of a maleic anhydride-methyl methacrylate copolymer with this compound led to an increase in T_g from 92°C to 120°C. ajchem-a.com Similarly, a maleic anhydride-ethyl methacrylate copolymer saw its T_g rise from 94°C to 133°C after modification. ajchem-a.com This increase in T_g is attributed to a decrease in the free volume of the polymers and an increase in the rigidity of the polymer chains due to the presence of the bulky side groups. ajchem-a.comajchem-a.com

| Copolymer | T_g (°C) Before Modification | T_g (°C) After Modification with this compound |

| MAN-co-Methyl Methacrylate | 92 | 120 |

| MAN-co-Ethyl Methacrylate | 94 | 133 |

| MAN-co-Butyl Acrylate | 39 | 85 |

Table based on data from a study on the chemical modification of maleic anhydride copolymers. ajchem-a.com

Integration into Advanced Material Systems

The versatility of this compound extends to its integration into more complex, advanced material systems, where its functional groups can be leveraged to create materials with enhanced properties and functionalities.

Functionalization of Porous Materials (e.g., Metal-Organic Polyhedra)

Porous materials, such as metal-organic polyhedra (MOPs), are at the forefront of materials science research due to their high surface areas and tunable pore structures. csic.esresearchgate.net The functionalization of these materials is key to tailoring their properties for specific applications, such as gas sorption and separation. nih.govacs.org

The surface of MOPs can be functionalized with organic groups to introduce covalent or coordination reactivity. nih.gov Amine groups, such as the one present in this compound, can be introduced onto the surface of MOPs to enable subsequent chemical reactions. nih.gov This post-synthetic modification allows for the precise placement of functional groups within the porous framework.

For instance, the amine functionalization of MOPs has been shown to significantly enhance their carbon dioxide (CO₂) capture capabilities. nih.govacs.org The introduction of amine groups creates favorable interaction sites for CO₂ molecules, leading to increased uptake. Studies have shown that loading MOPs with amine-containing molecules can lead to a substantial increase in CO₂ adsorption. nih.govacs.org While direct studies involving this compound in MOPs are emerging, the principle of amine functionalization is well-established. The reactivity of the amine group in this compound makes it a promising candidate for such applications.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at a molecular level. nih.govrsc.org These materials can exhibit synergistic properties that are not present in the individual components alone. nih.gov The synthesis of these materials often involves the use of organic molecules that can act as modifiers, builders, or functionalizers of an inorganic network. nih.gov

This compound, with its reactive amine group, can act as a network functionalizer in the creation of silica-based hybrid materials through the sol-gel process. nih.gov The amine group can covalently bond to the inorganic silica (B1680970) network, creating a Class II hybrid material where the organic and inorganic components are chemically linked. nih.govrsc.org

These hybrid materials have a wide range of potential applications, including in optics, electronics, and mechanics. rsc.org The incorporation of organic functionalities like those provided by this compound can be used to tailor the surface properties of the material, such as its hydrophilicity or its ability to bind to specific molecules. The development of these materials is a multidisciplinary field, drawing on principles from both organic and inorganic chemistry. rsc.org

Catalytic Applications and Mechanistic Investigations

Role as an Intramolecular General Base Catalyst

Esters of 2-aminobenzoic acid serve as classic models for studying intramolecular general base catalysis. The neighboring amino group can act as a general base to activate a water molecule, significantly accelerating the rate of ester hydrolysis.

Detailed kinetic studies on the hydrolysis of various 2-aminobenzoate (B8764639) esters have elucidated this mechanism. researchgate.net Research conducted at 50°C in water revealed that the pseudo-first-order rate constants for the hydrolysis of trifluoroethyl, phenyl, and p-nitrophenyl esters of 2-aminobenzoic acid are pH-independent in the range of pH 4 to 8. researchgate.net This pH independence corresponds to the pKa of the amine group's conjugate acid, pointing to a mechanism where the unprotonated amine group is the catalytically active species. researchgate.net

The proposed mechanism involves the amine group abstracting a proton from a water molecule, thereby increasing the nucleophilicity of the water's oxygen atom, which then attacks the ester's carbonyl carbon. researchgate.net This intramolecular assistance leads to substantial rate enhancements. Compared to the hydrolysis of corresponding para-substituted esters or simple benzoate (B1203000) esters, the rate enhancements are in the range of 50- to 100-fold. researchgate.net The enhancement is even more dramatic when compared to the hydroxide (B78521) ion-catalyzed reaction at low pH; for the phenyl ester at pH 4, the observed rate enhancement is approximately 100,000-fold. researchgate.net

| Comparison Substrate/Condition | Observed Rate Enhancement | Notes |

|---|---|---|

| Para-substituted benzoate esters | 50-100 fold | Demonstrates the effect of the ortho-amino group. |

| Hydroxide ion-catalyzed reaction (at pH 4) | ~100,000 fold | Highlights the efficiency of intramolecular catalysis at lower pH. |

Applications as a Building Block in Organocatalysis

Aminobenzoate structures are valuable building blocks in the synthesis of more complex organocatalysts, which are small organic molecules that can accelerate chemical reactions. researchgate.net

While not a direct precursor to the core structure of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), aminobenzoate derivatives like dimethyl terephthalate (B1205515) (DMT) are used to create novel, functionalized TBD catalysts. bch.roresearchgate.net Mechanistic studies of the transesterification reaction between DMT and TBD revealed the formation of a stable, covalently bonded adduct, methyl 4-(2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine-1-carbonyl)benzoate. bch.roresearchgate.net This new monoamide-ester type compound is itself a competent organocatalyst. bch.ro The synthesis involves the reaction of TBD with DMT, typically in refluxing benzene (B151609), to yield the functionalized TBD adduct. bch.roresearchgate.net This adduct has been shown to be an effective catalyst for the depolymerization of polyethylene (B3416737) terephthalate (PET) wastes through glycolysis and aminolysis, often outperforming the parent TBD catalyst. bch.roresearchgate.net

Mechanistic studies involving TBD-benzoate derivatives have provided insight into their catalytic function. When the TBD-DMT adduct was tested for its stability and reactivity, it was found that reactions with various diols and primary amines did not result in the cleavage of the amide bond within the catalyst. bch.ro Instead, the reaction occurred at the carboxymethyl group of the adduct. bch.ro For example, the reaction of the adduct with ethylene (B1197577) glycol resulted in a transesterification reaction, forming 2-hydroxyethyl-4-(2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2a]pyrimidine-1-carbonyl)benzoate. bch.ro These investigations confirm that the functionalized TBD acts as a stable platform where the catalytic activity is directed at external substrates rather than internal degradation. bch.roresearchgate.net

| Catalyst | Depolymerization Time (Ethylene Glycol) | Notes |

|---|---|---|

| TBD (Commercial) | 120 minutes | Baseline performance. |

| DBU (Commercial) | 90 minutes | Another common organocatalyst for comparison. |

| TBD-DMT Adduct (1) | 65 minutes | Demonstrates superior catalytic efficiency over the parent TBD. |

Role in Metal-Organic Framework (MOF) and Metal-Organic Polyhedra (MOP) Functionalization for Catalysis

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical for tuning the properties of the MOF for applications like catalysis. d-nb.info Aminobenzoate derivatives are excellent candidates for such ligands. nih.gov

The functionalization of MOFs with aminobenzoate-type ligands can create highly active and stable heterogeneous catalysts. lums.edu.pkresearchgate.net A notable example involves the synthesis of a multifunctional ligand, 3-amino-4-(2-pyridyl) benzoic acid (APBA), which was used to atomically disperse palladium catalytic centers on a MOF-808 support. nih.gov In this system, the carboxyl group of the APBA ligand links to the zirconium metal nodes of the MOF, while the N,N'-bidentate site formed by the amino and pyridine (B92270) groups chelates a single palladium atom. nih.gov

This resulting catalyst, Pd@MOF-APBA, demonstrated exceptional efficiency and stability in the Heck coupling reaction, a critical carbon-carbon bond-forming reaction. nih.gov The catalyst's design isolates the palladium active sites, preventing agglomeration and leaching, which are common deactivation pathways for heterogeneous catalysts. nih.gov This approach of using a specifically designed aminobenzoate ligand highlights how surface derivatization can lead to advanced catalytic materials with superior performance. nih.govrsc.org

| Metric | Value | Significance |

|---|---|---|

| Average Turnover Number (TON) | 95,000 | Indicates very high catalyst efficiency and longevity. |

| Palladium Leaching | 4.8 ppm | Shows excellent stability and minimal product contamination. |

| Recyclability | Multiple runs without significant loss of activity | Confirms the robustness of the heterogeneous catalyst. |

Enzymatic Catalysis Analogues and Mechanistic Studies

The study of simple organic molecules that mimic the function of complex enzymes provides fundamental insights into the principles of catalysis. The intramolecular catalysis exhibited by 2-aminobenzoate esters serves as a valuable model for understanding aspects of enzymatic activity. amelica.org

The efficiency of the intramolecular general base catalysis in 2-aminobenzoate hydrolysis is often compared to enzyme catalysis. researchgate.net While enzymes achieve vastly greater rate accelerations through pre-organization of substrates and catalytic groups in a precisely tailored active site, simple models like 2-aminobenzoate demonstrate the chemical principles involved, such as proximity and general base assistance. researchgate.netetsu.edu The study of these systems assesses the relative advantages of different catalytic mechanisms; for instance, a general base-catalyzed reaction can be more effective at low pH than a nucleophilic reaction that has a stronger dependence on pH. researchgate.net This is relevant to enzymatic reactions that must operate under physiological pH conditions.

Furthermore, the 2-aminobenzoyl scaffold is itself a substrate for certain enzymes. For example, 2-aminobenzoyl-CoA monooxygenase/reductase is a flavoprotein that catalyzes the oxygenation and reduction of 2-aminobenzoyl-CoA. nih.gov Kinetic and mechanistic studies of this enzyme reveal the complex, multi-step process of substrate binding, reduction, and oxygen insertion, providing a biological benchmark for the catalytic transformations of the 2-aminobenzoyl group. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to "2-Aminoethyl benzoate" is no exception. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the structure of "this compound".

¹H NMR spectroscopy of a related compound, methyl 4-(2-aminoethyl)benzoate, in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets around 8.00 ppm and 7.27 ppm. The methyl ester protons present as a singlet at approximately 3.91 ppm. The ethyl group protons show a multiplet for the methylene (B1212753) group adjacent to the ester at around 3.62-3.67 ppm and a triplet for the methylene group attached to the amino group at about 2.96 ppm. A broad singlet for the amine (NH) proton can also be observed. researchgate.net

In a different solvent, DMSO-d6, the ¹H NMR spectrum of a similar derivative, methyl 4-(2-aminoethyl)benzoate hydrochloride, shows the aromatic protons as doublets at 7.89 ppm and 7.34 ppm. The methyl ester protons appear as a singlet at 3.84 ppm. The protons of the ethyl chain are observed as multiplets between 2.81 and 3.45 ppm. semanticscholar.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, methyl 4-(2-aminoethyl)benzoate, the carbonyl carbon of the ester group is typically found around 165.6 ppm. The aromatic carbons show signals in the range of 114 to 148 ppm. The carbon of the methyl ester appears at approximately 56.1 ppm, while the carbons of the ethyl group are observed at around 42.9 and 36.9 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a 2-Aminoethyl benzoate (B1203000) derivative (methyl 4-(2-aminoethyl)benzoate)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|

| ~8.00 | d | Aromatic protons | researchgate.net |

| ~7.27 | d | Aromatic protons | researchgate.net |

| ~3.91 | s | Methyl ester (-OCH₃) | researchgate.net |

| ~3.64 | m | Methylene (-CH₂-) | researchgate.net |

| ~2.96 | t | Methylene (-CH₂-) | researchgate.net |

Note: Data is for a closely related derivative and solvent dependent.

Table 2: Representative ¹³C NMR Spectral Data for a this compound derivative (methyl 4-(2-aminoethyl)benzoate)

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| ~165.6 | Carbonyl (C=O) | nih.gov |

| ~114-148 | Aromatic carbons | nih.gov |

| ~56.1 | Methyl ester (-OCH₃) | nih.gov |

| ~42.9 | Methylene (-CH₂-) | nih.gov |

| ~36.9 | Methylene (-CH₂-) | nih.gov |

Note: Data is for a closely related derivative and solvent dependent.

Advanced NMR Techniques for Mechanistic Insight

While standard ¹H and ¹³C NMR are excellent for structural confirmation, advanced NMR techniques can offer deeper insights into reaction mechanisms and molecular dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, which is crucial for confirming stereochemistry in reaction products. nih.gov For instance, in reactions involving "this compound" that lead to more complex molecules, 2D-NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals. researchgate.net Although specific studies detailing the use of these advanced techniques for mechanistic investigation of "this compound" itself are not prevalent, their application in the characterization of its derivatives highlights their potential utility. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected in the region of 1712-1722 cm⁻¹ due to the C=O stretching of the ester group. scribd.com The N-H stretching of the primary amine would typically appear as one or two bands in the range of 3300-3500 cm⁻¹. Additionally, C-N stretching vibrations can be observed around 1274 cm⁻¹. scribd.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. scribd.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|

| 3300-3500 | N-H stretch (amine) | |

| >3000 | C-H stretch (aromatic) | scribd.com |

| 1712-1722 | C=O stretch (ester) | scribd.com |

| 1450-1600 | C=C stretch (aromatic) | scribd.com |

| ~1274 | C-N stretch | scribd.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of "this compound" and for gaining structural information through analysis of its fragmentation patterns. The molecular formula of "this compound" is C₉H₁₁NO₂, corresponding to a molecular weight of 165.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. semanticscholar.org